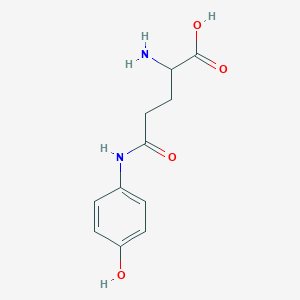
N-(p-Hydroxyphenyl)-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Hydroxyphenyl)-L-glutamine is a compound that features a phenolic hydroxyl group attached to a benzene ring, which is further connected to an L-glutamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Hydroxyphenyl)-L-glutamine typically involves the reaction of p-aminophenol with L-glutamine under specific conditions. One common method includes the use of chloracetic acid as a reagent to facilitate the formation of the desired compound . The reaction is usually carried out in a solvent such as water or ethanol, and the pH is adjusted to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound, such as recrystallization or chromatography, to ensure high purity and quality for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Hydroxyphenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenolic derivatives.
Applications De Recherche Scientifique
N-(p-Hydroxyphenyl)-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of N-(p-Hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound may also influence cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Hydroxyphenylglycine: Shares the phenolic hydroxyl group but differs in the amino acid moiety.
p-Hydroxyphenylalanine: Similar structure but with an alanine moiety instead of glutamine.
p-Hydroxyphenylacetic acid: Contains a phenolic hydroxyl group but with an acetic acid moiety.
Uniqueness
N-(p-Hydroxyphenyl)-L-glutamine is unique due to its specific combination of a phenolic hydroxyl group and an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
30382-24-2 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
Clé InChI |
LOTUEIYQWILGCV-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
melting_point |
231.5°C |
Key on ui other cas no. |
30382-24-2 |
Description physique |
Solid |
Synonymes |
gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















